molecular formula C6H2ClF3N2O3 B13095825 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine

2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine

Cat. No.: B13095825
M. Wt: 242.54 g/mol
InChI Key: DCWYBBZQOCPETQ-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3N2O3 It is a derivative of pyridine, characterized by the presence of chloro, nitro, and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Chloro-5-(trifluoromethoxy)pyridine+HNO3This compound+H2O\text{2-Chloro-5-(trifluoromethoxy)pyridine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chloro-5-(trifluoromethoxy)pyridine+HNO3​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups

Properties

Molecular Formula

C6H2ClF3N2O3

Molecular Weight

242.54 g/mol

IUPAC Name

2-chloro-3-nitro-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2ClF3N2O3/c7-5-4(12(13)14)1-3(2-11-5)15-6(8,9)10/h1-2H

InChI Key

DCWYBBZQOCPETQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)OC(F)(F)F

Origin of Product

United States

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